3,4-Dihydroisoquinoline
Overview
Description
3,4-Dihydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3007. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Applications in Chemical Research
Redox-Divergent Synthesis 3,4-Dihydroisoquinoline has been utilized in a redox-divergent synthesis approach, leading to the selective formation of either 3,4-dihydroisoquinolines or isoquinolines. This synthesis, catalyzed by ruthenium, demonstrates versatility in hydrogen-retentive or hydrogen-releasing fashion, showcasing potential in the gram-scale synthesis of N-containing polycyclic aromatic compounds (He et al., 2016).
Catalytic Asymmetric Synthesis The compound plays a crucial role as a chiral scaffold in the asymmetric catalysis, particularly in the synthesis of C1-chiral tetrahydroisoquinolines. Novel strategies have been developed to synthesize these scaffolds beyond traditional protocols, highlighting their significant presence in natural products and their wide-ranging bioactivities (Liu et al., 2015).
Applications in Natural Product Synthesis this compound is also pivotal in the synthesis of various natural products. For instance, its catalytic asymmetric allylation has been employed to synthesize several isoquinoline alkaloids like crispine A and homolaudanosine. This showcases its utility in constructing complex natural compounds, underpinning its significance in synthetic organic chemistry (Miyazaki et al., 2011).
Chemical Modification and Derivatives
Annulation and Derivative Synthesis this compound carboxylate undergoes smooth annulation with various compounds, demonstrating a novel pathway to access certain medicinally important isoquinoline heterocycles. This method offers an expedient approach to synthesize compounds related to natural alkaloids such as berberine and erythrina (Li & Yang, 2005).
Addition Reaction and Isocyanide Application The addition reaction of isocyanides to this compound N-oxides, in the presence of TMSCl, leads to the formation of tetrahydroisoquinoline-1-carboxylamides. This reaction's adaptability to a wide range of N-oxides and isocyanides highlights the chemical versatility and potential application of this compound in synthesizing diverse organic compounds (Soeta et al., 2012).
Medicinal Chemistry and Drug Design
Inhibitory Activity and Drug Design Compounds based on the this compound scaffold have been identified as potent inhibitors of leucine aminopeptidase, an enzyme involved in pathological conditions such as cancer. Through computational methods, these compounds have been demonstrated to have potential in inhibiting the enzyme, suggesting their use in designing new therapeutics (Ziemska et al., 2020).
Type 5 17-β-Hydroxysteroid Dehydrogenase Inhibition A novel class of compounds, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, has been identified as highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, a target in breast and prostate cancer. This discovery underlines the potential of this compound derivatives in targeted cancer therapies (Jamieson et al., 2012).
Mechanism of Action
Target of Action
3,4-Dihydroisoquinoline is a bioactive compound that has been found to target several biological entities. It has been identified as a potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 , a key enzyme involved in both breast and prostate cancer . Additionally, it has shown antioomycete activity against the phytopathogen Pythium recalcitrans , suggesting its potential use in plant disease management.
Mode of Action
The mode of action of this compound involves its interaction with its targets leading to significant changes. For instance, in the case of Pythium recalcitrans, the compound disrupts the biological membrane systems of the pathogen . In the context of AKR1C3 inhibition, the compound binds in an adjacent hydrophobic pocket of the enzyme .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its targets. In the case of AKR1C3, the inhibition of this enzyme can affect the steroid hormone biosynthesis pathway, which plays a crucial role in the progression of hormone-dependent cancers . The disruption of the biological membrane systems of Pythium recalcitrans affects the pathogen’s survival and growth .
Pharmacokinetics
For instance, the introduction of substituents at the 3-position of this compound derivatives generally improves their biostability . This suggests that such modifications could enhance the compound’s absorption and distribution, while reducing its metabolism and excretion, thereby improving its bioavailability.
Result of Action
The result of this compound’s action is primarily observed at the molecular and cellular levels. In the case of Pythium recalcitrans, the compound’s action leads to the disruption of the pathogen’s biological membrane systems, thereby inhibiting its growth . In the context of AKR1C3 inhibition, the compound’s action could potentially suppress the progression of hormone-dependent cancers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s electrosynthesis, which involves the indirect electrooxidation process of tetrahydroisoquinoline, is significantly boosted in a Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of certain metals and their redox states .
Future Directions
Research on 3,4-Dihydroisoquinoline and its derivatives continues to be a promising area in medicinal chemistry. For instance, new derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity . Furthermore, the electrosynthesis of this compound has been explored, demonstrating the potential for obtaining both value-added products and hydrogen .
Biochemical Analysis
Biochemical Properties
3,4-Dihydroisoquinoline can be used as a reactant to synthesize various compounds . It has been used in the production of drugs for treating cancer, HIV, Alzheimer’s disease, and more
Cellular Effects
It is known that it is an important precursor used in the production of drugs for treating various diseases . Therefore, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of this compound for the indirect electrooxidation process of THIQ .
Temporal Effects in Laboratory Settings
It is known that it is an important precursor used in the production of drugs for treating various diseases .
Properties
IUPAC Name |
3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSZCPBUWGZONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186037 | |
Record name | G 1616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-65-7 | |
Record name | 3,4-Dihydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | G 1616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | G 1616 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2ZCG3PSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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